N-[4-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
Description
N-[4-(Acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative with a distinct substitution pattern. Its structure features:
- Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen.
- 4-Methyl group: At position 4 of the thiazole ring, enhancing steric bulk and influencing electronic properties.
- 2-[4-(Trifluoromethoxy)phenyl]: A trifluoromethoxy-substituted phenyl group at position 2, contributing to lipophilicity and metabolic stability.
This compound’s design leverages the thiazole scaffold’s versatility in medicinal chemistry, often associated with kinase inhibition, anticancer, or anti-inflammatory activities .
Properties
Molecular Formula |
C20H16F3N3O3S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H16F3N3O3S/c1-11-17(18(28)26-15-7-5-14(6-8-15)25-12(2)27)30-19(24-11)13-3-9-16(10-4-13)29-20(21,22)23/h3-10H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
GJEAXYSYJVLFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Carboxamide Coupling Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, DCM | DCM | −10°C | 60–70 |
| EDCl/HOBt | EDCl, HOBt, DMF | DMF | RT | 65–78 |
| Microwave-Assisted | HATU, DIPEA | DMF | 80°C | 70–85 |
Functional Group Modifications and Purification
Post-coupling, the crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Final characterization employs LC-MS for molecular ion confirmation ([M+H]⁺ expected ∼483.4) and ¹³C NMR to verify the trifluoromethoxy (δ ∼120 ppm, q, J = 32 Hz) and acetyl groups (δ ∼22 ppm for CH₃, 170 ppm for C=O).
Alternative Synthetic Routes and Innovations
Recent advances explore one-pot strategies combining cyclization and amidation. For example, in situ generation of the thiazole carboxylic acid using morpholine-thiourea adducts , followed by coupling without isolation, reduces steps and improves overall yield. Additionally, microwave irradiation, as demonstrated in quinazoline syntheses, could accelerate cyclization and coupling steps, potentially boosting yields to 80–85%.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
A comparative analysis of structurally related thiazole carboxamides is summarized below:
Key Observations
Structural Variations and Activity: Trifluoromethoxy vs. Trifluoromethyl: The target compound’s 4-(trifluoromethoxy)phenyl group (CF3OPh) differs from SU101’s 4-(trifluoromethyl)phenyl (CF3Ph) . Pyridinyl vs. Aryl Groups: Dasatinib’s pyrimidinyl substituent enables broad-spectrum kinase inhibition, while the target compound’s CF3OPh group may confer selectivity for PDGF/VEGF receptors, as seen in SU101 .
Synthetic Pathways :
Formation of the thiazole ring via Hantzsch synthesis (e.g., condensation of thioamides with α-halo ketones).
Hydrolysis of ethyl ester intermediates to carboxylic acids (e.g., NaOH/MeOH/H2O).
Amide coupling with 4-(acetylamino)aniline using reagents like HATU or EDCI .
Biological Activity: Anticancer Potential: Derivatives with 4-methyl-2-arylthiazole scaffolds (e.g., compounds 7b and 11 in ) show IC50 values of ~1.6–2.0 µg/mL against HepG-2 cells. The target compound’s acetylamino group may enhance cellular uptake or target affinity . Kinase Inhibition: Dasatinib’s 2-aminothiazole template achieves sub-nM potency against Src-family kinases. The target compound’s CF3OPh group may mimic hydrophobic kinase pockets, though activity data are lacking .
Pharmacokinetic Properties: The CF3O group improves metabolic stability compared to methoxy or methyl groups due to fluorine’s electron-withdrawing effects. However, the acetylamino group may reduce permeability compared to less polar analogs .
Contradictions and Limitations
- Activity Data Gaps : While structural analogs like SU101 and dasatinib have well-characterized activities, the target compound’s specific biological data are absent in the provided evidence.
- Core Heterocycle Differences : SU101’s isoxazole core (vs. thiazole) alters electronic properties and target engagement, complicating direct comparisons .
Biological Activity
N-[4-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16F3N3O2S, indicating a complex structure that contributes to its biological activity. The presence of trifluoromethoxy and acetylamino groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. A notable study reported that derivatives with similar structures demonstrated IC50 values in the low micromolar range against several cancer types, including lung and breast cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
Antiviral Activity
The antiviral potential of thiazole derivatives has also been explored. Research indicates that certain aminothiazole compounds possess activity against viral infections by inhibiting viral replication processes. The tested compounds exhibited low cytotoxicity while maintaining antiviral efficacy .
Case Study:
A recent investigation into novel aminothiazole derivatives revealed that several compounds showed promising antiviral effects without significant cytotoxicity in vitro. This suggests a favorable safety profile for further development as antiviral agents .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using MTT assays on various human cell lines. The results indicated that while some derivatives exhibited cytotoxic effects, they did not reduce cell viability below 50% at concentrations up to 100 µM, suggesting a good safety profile for these compounds .
Table 2: Cytotoxicity Results of Selected Compounds
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring plays a crucial role in interacting with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.
Q & A
Q. What are the optimal synthetic routes for preparing N-[4-(acetylamino)phenyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of thiazole precursors (e.g., 4-methylthiazole derivatives) with trifluoromethoxy-substituted aromatic aldehydes. Key steps include:
- Precursor Activation : Use of coupling agents like EDC/HOBt for amide bond formation between the thiazole core and the 4-(acetylamino)phenyl group .
- Reaction Optimization : Control of temperature (60–80°C), inert atmosphere (N₂/Ar), and solvents (DMF or THF) to minimize side reactions and improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of trifluoromethoxy (-OCF₃), acetylated aniline (-NHCOCH₃), and thiazole protons .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- FT-IR : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in trifluoromethoxy group) .
Q. What preliminary biological assays are recommended for assessing its therapeutic potential?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based readouts) to identify IC₅₀ values .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
- Solubility/Permeability : HPLC-based solubility in PBS and Caco-2 cell monolayers for early ADME profiling .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing byproduct formation during synthesis?
- Methodological Answer : Strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aromatic groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves regioselectivity .
- Byproduct Analysis : LC-MS tracking of intermediates to adjust stoichiometry (e.g., limiting excess reagents) .
Q. What computational methods are effective for predicting SAR and target binding?
- Methodological Answer : Computational approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) using the trifluoromethoxy group as a hydrophobic anchor .
- QSAR Modeling : 3D descriptors (e.g., CoMFA) correlate substituent electronegativity (e.g., -CF₃O) with bioactivity .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How should contradictory data from biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
- Off-Target Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. What strategies optimize pharmacokinetic properties such as metabolic stability?
- Methodological Answer : Key modifications include:
- Prodrug Design : Esterification of the carboxamide group to enhance oral bioavailability .
- CYP450 Inhibition Assays : Human liver microsomes to identify metabolic hotspots (e.g., oxidation of the thiazole ring) .
- Lipophilicity Adjustments : Introducing polar groups (e.g., -SO₂NH₂) to reduce logP values without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
